Product packaging for Dehydroanacrotine(Cat. No.:CAS No. 111844-46-3)

Dehydroanacrotine

Cat. No.: B055308
CAS No.: 111844-46-3
M. Wt: 349.4 g/mol
InChI Key: AJPUVLCTVZSDCX-QZYMSODOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dehydroanacrotine is a pyrrolizidine alkaloid (PA) of significant interest in biochemical and toxicological research. Sourced from plants of the Crotalaria genus, this compound serves as a critical reference standard for the identification and quantification of PAs in botanical extracts, herbal products, and environmental samples. Its primary research value lies in its role as a protoxicant; upon metabolic activation by hepatic cytochrome P450 enzymes, it forms reactive pyrrolic metabolites that act as potent alkylating agents. This mechanism is central to its well-characterized hepatotoxicity and genotoxicity, making this compound an indispensable tool for studying the molecular basis of PA-induced veno-occlusive disease (VOD), DNA cross-linking, and cellular apoptosis. Researchers utilize this compound to investigate the metabolic pathways of PAs, screen for potential antidotes or detoxifying agents, and develop analytical methods for food and safety monitoring. Furthermore, its potent cytotoxic properties are explored in oncology research for their potential to selectively target and inhibit the proliferation of certain cancer cell lines. This product is presented with detailed analytical documentation, including HPLC purity and mass spectrometry data, to ensure reproducibility and reliability in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO6 B055308 Dehydroanacrotine CAS No. 111844-46-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111844-46-3

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

(1S,4E,6R,7R,16R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-diene-3,8-dione

InChI

InChI=1S/C18H23NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-6,10,13,15,20,23H,7-9H2,1-3H3/b11-4+/t10-,13-,15-,18-/m1/s1

InChI Key

AJPUVLCTVZSDCX-QZYMSODOSA-N

SMILES

CC=C1CC(C(C(=O)OCC2=C3C(C(CN3C=C2)O)OC1=O)(C)O)C

Isomeric SMILES

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=C3[C@@H]([C@@H](CN3C=C2)O)OC1=O)(C)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=C3C(C(CN3C=C2)O)OC1=O)(C)O)C

Synonyms

dehydroanacrotine

Origin of Product

United States

Structural Characterization and Elucidation

Advanced Spectroscopic Methodologies for Structural Determination

The definitive identification of dehydroanacrotine hinges on modern spectroscopic techniques. These methods provide the necessary sensitivity and resolution to characterize metabolites that are often present in low concentrations within complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrrolizidine (B1209537) alkaloid metabolites. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound, revealing key features that distinguish it from its parent compound, anacrotine (B1237188). The formation of the 1,2-unsaturated pyrrole (B145914) ring in this compound leads to characteristic changes in the chemical shifts of nearby protons and carbons.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the structure by establishing correlations between coupled protons. acs.org For dehydro-pyrrolizidine alkaloids, COSY spectra help to trace the spin systems within the molecule, confirming the connectivity of the pyrrolizidine core. acs.org While specific experimental NMR data for isolated this compound is not extensively published due to its reactive nature, the expected chemical shifts can be inferred from data on analogous dehydro-pyrrolizidine alkaloid structures. researchgate.netnih.gov

Representative NMR Data for the Dehydro-Pyrrolizidine Core (Note: The following data represents typical chemical shift ranges for the dehydro-retronecine core, from which this compound is derived, and is not from direct analysis of the isolated compound.)

| ¹H NMR Data | | ¹³C NMR Data | | :--- | :--- | :--- | :--- | | Proton Position | Expected Chemical Shift (ppm) | Carbon Position | Expected Chemical Shift (ppm) | | H-1 | ~6.5 | C-1 | ~135 | | H-2 | ~6.1 | C-2 | ~128 | | H-3 | ~4.0 | C-3 | ~60 | | H-5 | ~4.2 | C-5 | ~62 | | H-6 | ~2.2-2.8 | C-6 | ~35 | | H-7 | ~5.5 | C-7 | ~75 | | H-8 | ~5.9 | C-8 | ~78 | | H-9 | ~4.8 | C-9 | ~62 |

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the detection and identification of pyrrolizidine alkaloid metabolites. Its high sensitivity allows for the analysis of trace amounts of this compound produced during metabolic processes. The technique provides the molecular weight of the compound and, through fragmentation analysis, offers a fingerprint that aids in structural confirmation. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of an unknown compound with high accuracy. This compound is formed from its parent, anacrotine (C₁₈H₂₅NO₆), through the loss of two hydrogen atoms, resulting in the molecular formula C₁₈H₂₃NO₆. HRMS can easily distinguish between the two, as it can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the unambiguous confirmation of the molecular formula from the exact mass of the protonated molecular ion [M+H]⁺. researchgate.netmdpi.com

Tandem Mass Spectrometry (MS/MS) is used to generate structural information by inducing fragmentation of a selected precursor ion. usda.gov The resulting pattern of product ions is characteristic of the molecule's structure. For dehydro-pyrrolizidine alkaloids, MS/MS spectra typically show a series of common fragment ions that correspond to the stable pyrrolic core. These characteristic fragments provide strong evidence for the presence of a dehydro-pyrrolizidine structure. nih.gov The fragmentation of this compound would be expected to yield ions consistent with other dehydro-retronecine-type alkaloids.

Expected Key Fragments in MS/MS Analysis of this compound (Note: The following data is based on characteristic fragmentation patterns of dehydro-retronecine type alkaloids.)

Ion Description Expected m/z
[M+H]⁺ (Protonated this compound)350
Fragment of the necine base138
Fragment of the necine base122
Fragment of the necine base120
Fragment of the necine base94

Modern metabolomics studies frequently employ hybrid mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based instruments. These systems combine different types of mass analyzers to offer high resolution, mass accuracy, and the ability to perform sophisticated tandem MS experiments in a single run. Such techniques are ideally suited for the challenging task of identifying and characterizing reactive metabolites like this compound from complex biological extracts, providing both confirmation of elemental composition and detailed structural data through fragmentation analysis.

X-ray Crystallography for Crystalline Forms

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule. This method involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern allows for the calculation of electron density maps and the subsequent determination of atomic positions and bond lengths with unparalleled accuracy.

However, the application of X-ray crystallography to reactive metabolites such as this compound is exceptionally challenging. The inherent chemical instability and high reactivity of the pyrrolic ring system make the isolation and crystallization of the compound in a pure, stable form a formidable task. Consequently, there have been no reports in the scientific literature of a successful X-ray crystal structure determination for this compound. Its structural characterization, therefore, continues to rely on the combined data from spectroscopic methods.

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

Micro-Electron Diffraction (MicroED) has emerged as a powerful technique for determining the atomic structure of small molecules from nanocrystals, which are often too small for conventional X-ray crystallography. scispace.comresearchgate.netresearchgate.net This cryo-electron microscopy (cryo-EM) method is particularly advantageous for samples that are difficult to crystallize into larger forms. researchgate.netcam.ac.uk The technique involves exposing microcrystals to a low-dose electron beam in a transmission electron microscope (TEM) operating in diffraction mode. researchgate.net By continuously rotating the crystal and collecting diffraction patterns, a three-dimensional reconstruction of the molecule's structure can be generated. researchgate.net

While direct MicroED studies on the highly reactive this compound are not prominently documented, the technique has been successfully applied to various organic molecules, including other alkaloids. researchgate.netrfi.ac.uk The ability of MicroED to work with exceedingly small sample sizes, even within a heterogeneous mixture, makes it a theoretically ideal candidate for characterizing transient or difficult-to-isolate compounds like this compound, should microcrystalline samples be obtainable. scispace.com

Computational Approaches in Structural Elucidation

Computational chemistry offers indispensable tools for predicting and confirming molecular structures, especially when experimental data is challenging to obtain or interpret. mdpi.comidosr.org These methods are crucial in navigating the structural complexities of molecules with multiple stereocenters, such as pyrrolizidine alkaloids. researchgate.net

Key computational steps in structure elucidation include:

Generation of Stereoisomers: Automated generation of all possible diastereoisomers helps to systematically explore the stereochemical landscape of the molecule. researchgate.net

Conformational Search: Using molecular mechanics force fields, the vast conformational space of the molecule is explored to identify low-energy conformers. researchgate.net

Structural Refinement: Density Functional Theory (DFT) is often employed for geometry optimization, providing a high level of accuracy for the refined structures. idosr.orgresearchgate.net

NMR Properties Computation: The calculation of NMR parameters, such as chemical shifts and coupling constants, for the computationally generated structures allows for direct comparison with experimental NMR data, aiding in the correct assignment of the structure. researchgate.net

For a compound like this compound, computational models can predict its likely three-dimensional structure and spectroscopic properties. For instance, methods like the Universal Fragmentation Model (UFM) can predict mass spectrometry fragmentation patterns, which can then be compared to experimental data from techniques like tandem mass spectrometry (MS/MS) to support structural assignments. rfi.ac.uk

Multi-Technique Integration for Comprehensive Structural Analysis

The most robust approach to structural elucidation involves the integration of multiple analytical and computational techniques. rfi.ac.ukyoutube.com This synergistic strategy, often referred to as computer-assisted structure elucidation (CASE), combines data from various sources to build a confident structural model. physionet.org

For pyrrolizidine alkaloids, a typical multi-technique workflow would involve:

Isolation and Purification: Initial separation of the compound from its source matrix.

Spectroscopic Analysis:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and molecular formula. researchgate.netresearchgate.net Tandem MS (MS/MS) experiments reveal fragmentation patterns that offer clues about the molecule's substructures. rfi.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the carbon-hydrogen framework and establish connectivity within the molecule. scispace.comresearchgate.netresearchgate.net

Computational Modeling: As described in the previous section, computational methods are used to generate and refine possible structures and predict their spectroscopic data.

Data Correlation and Verification: The experimental data from MS and NMR is compared against the computationally predicted data for the various possible isomers. A strong correlation across multiple techniques provides high confidence in the final structural assignment.

In the context of this compound, which is a reactive metabolite, its structural characterization heavily relies on techniques that can analyze small quantities, often in complex mixtures. researchgate.net The combination of liquid chromatography-mass spectrometry (LC-MS) for separation and initial characterization, followed by detailed NMR analysis of its more stable precursor, anacrotine, and computational modeling to predict the transformation and properties of this compound, represents a comprehensive strategy for its structural investigation. researchgate.netresearchgate.netresearchgate.net

Biosynthesis and Biotransformation Pathways

Enzymatic Formation of Dehydroanacrotine from Precursors

The transformation of anacrotine (B1237188) into this compound is not a spontaneous process but one catalyzed by specific enzyme systems within the body. This bioactivation is a pivotal event, converting the pro-toxin into its active form through metabolic processes primarily located in the liver. acs.org The principal reaction is an oxidation, or more specifically, a dehydrogenation, which introduces a double bond into the necine base of the pyrrolizidine (B1209537) structure. sci-hub.seup.ac.za

The primary catalysts for the metabolic activation of pyrrolizidine alkaloids are the cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases concentrated in the liver. acs.orgacs.orguomus.edu.iq These enzymes are central to the metabolism of a vast array of xenobiotics, which are foreign substances to the body, including drugs and plant toxins like anacrotine. nih.govwikipedia.org The activation pathway involves the CYP-mediated oxidation of the pyrrolizidine necine base, leading to the formation of dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters. fda.govontosight.ai this compound is the specific DHPA formed from the precursor anacrotine. acs.orgnih.gov This metabolic conversion is considered a "bioactivation" or "toxification" step because the resulting pyrrolic metabolite is significantly more reactive and toxic than the parent compound. sci-hub.seresearchgate.net

Research into the biotransformation of pyrrolizidine alkaloids has identified specific cytochrome P450 isozymes responsible for their activation. While a broad range of CYPs can metabolize these alkaloids, studies consistently highlight the primary importance of the CYP3A and CYP2B subfamilies. up.ac.zaacs.org

For retronecine-type PAs, the structural class to which anacrotine belongs, members of the CYP3A subfamily, particularly CYP3A4 and CYP3A5 in humans, are major contributors to the formation of reactive pyrrolic metabolites. acs.orgresearchgate.net In fact, studies using human liver microsomes and recombinant human CYPs have demonstrated that while up to ten different CYPs could activate retronecine-type PAs, CYP3A4 and CYP3A5 played a significant role. acs.org Other isozymes, such as CYP2B6 , have also been implicated in the metabolic activation of this class of alkaloids. up.ac.za The involvement of multiple CYP isozymes underscores the complexity of PA metabolism.

The following table summarizes the key enzyme subfamilies involved in the metabolic activation of retronecine-type pyrrolizidine alkaloids, such as anacrotine.

Enzyme FamilySpecific Isozyme(s)Role in PA MetabolismReference
CYP3A CYP3A4, CYP3A5Primary role in the bioactivation of retronecine-type PAs to form reactive dehydropyrrolizidine alkaloids. acs.orgresearchgate.net
CYP2B CYP2B6Implicated in the metabolic activation of PAs. up.ac.za

This compound as a Reactive Intermediate in Biological Systems

Once formed, this compound functions as a potent reactive intermediate. nih.gov Reactive intermediates are short-lived, high-energy molecules that, once generated in a reaction, quickly convert to a more stable form. wikipedia.orgnih.gov this compound, as a pyrrolic ester, is an electrophile and a powerful alkylating agent. fda.gov This reactivity drives its ability to form covalent bonds with nucleophilic centers in cellular macromolecules, such as proteins and DNA. nih.gov

A noteworthy characteristic of this compound is its relative stability compared to the pyrrolic derivatives of many other PAs. This increased stability allows it to persist long enough to be transported from its site of formation in the liver to other organs, notably the lungs, where it can exert damaging effects. nih.govnih.gov This contrasts with more reactive pyrroles that are typically trapped at or near their site of generation.

Comparative Analysis of Biotransformation Routes within Pyrrolizidine Alkaloid Families

The metabolic fate of a pyrrolizidine alkaloid is determined by its specific chemical structure, including the type of necine base and the nature of the ester side chains. Generally, PAs undergo biotransformation via three main pathways:

Ester Hydrolysis: Cleavage of the ester bonds to release the necine base and necic acids. This is considered a detoxification pathway. ontosight.ai

N-oxidation: Oxidation at the nitrogen atom of the necine base to form PA N-oxides. This is also primarily a detoxification route, as the N-oxides are more water-soluble and readily excreted. ontosight.ai

Dehydrogenation: Oxidation of the necine base by CYP enzymes to form reactive dehydropyrrolizidine alkaloids (DHPAs), like this compound. This is the bioactivation pathway linked to toxicity. sci-hub.seontosight.ai

The structural characteristics of the PA influence which metabolic pathway predominates. Anacrotine is an open-ring diester of the retronecine (B1221780) type. Comparative studies have shown that the structure of the necine base and the esterification pattern significantly impact the rate and route of metabolism.

PA Structural ClassPrimary Metabolic FeaturesToxic PotentialReference
Retronecine-type (e.g., Anacrotine) Activated by a broad range of CYPs (including CYP3A, CYP2B). Open-ring diesters generate high amounts of reactive pyrroles.Generally higher toxicity compared to other types. up.ac.zaacs.org
Otonecine-type Activated more selectively, primarily by CYP3A4 and CYP3A5.Generally less toxic than retronecine-type PAs. acs.org
Platynecine-type Contain a saturated necine base, preventing the formation of reactive pyrroles via dehydrogenation.Considered non-toxic as they cannot be activated to DHPAs. acs.org
Monoesters Produce the least amount of reactive pyrrole-protein adducts compared to diesters.Least toxic among the unsaturated PAs. up.ac.zaacs.org
Macrocyclic Diesters Intermediate level of reactive pyrrole (B145914) generation.Intermediate toxicity, generally lower than open-ring diesters. acs.org

This comparative analysis reveals that open-chained retronecine-type diesters like anacrotine are structurally predisposed to the bioactivation pathway, leading to the formation of significant quantities of reactive metabolites like this compound. acs.org

Molecular Mechanisms of Interaction

Formation of Macromolecular Adducts

The high reactivity of dehydro-PAs like dehydroanacrotine facilitates their covalent binding to various biological macromolecules, including proteins and DNA. nih.govsfu-kras.ru This process of forming adducts is a critical step in initiating cellular damage. The structures of the parent PAs can influence the level of adduct formation. nih.gov

Once formed, dehydro-PAs can rapidly bind with cellular proteins to form pyrrole-protein adducts. researchgate.netresearchgate.net These adducts all share an identical core pyrrole (B145914) structure, regardless of the parent PA. nih.gov The formation of these adducts is considered a primary trigger for PA-induced hepatotoxicity and is recognized as an initial cause of cytotoxicity. researchgate.netnih.gov

The chemical reaction involves the dehydro-PA, a reactive electrophile, binding to nucleophilic sites on proteins. mdpi.com This binding typically occurs at the sulfhydryl (–SH) and amino (–NH) functional groups of amino acid residues such as cysteine and lysine. nih.gov The process is characterized as a typical nucleophilic substitution (SN1) reaction, which involves the formation of a carbocation at the C-7 and/or C-9 position of the reactive pyrrole metabolite before it binds to the protein. researchgate.net For instance, exposure to anacrotine (B1237188) is distinguishable because it results in the formation of two isomeric 7-conjugates. researchgate.netresearchgate.net One identified protein target that is covalently bound by reactive pyrrolic metabolites is ATP synthase subunit beta (ATP5B), leading to the formation of a pyrrole-ATP5B adduct, which impairs mitochondrial function. nih.gov

Table 1: Key Aspects of Pyrrole-Protein Adduct Formation

Feature Description Source
Reactive Species Dehydropyrrolizidine Alkaloids (dehydro-PAs) researchgate.net
Cellular Target Nucleophilic groups (e.g., -SH, -NH) on proteins nih.govresearchgate.net
Chemical Mechanism Nucleophilic Substitution (SN1) researchgate.net
Resulting Adduct Pyrrole-Protein Adduct mdpi.com
Specific Example Anacrotine exposure leads to two isomeric 7-conjugates. researchgate.netresearchgate.net
Molecular Consequence Protein dysfunction, cytotoxicity researchgate.netnih.gov

In addition to binding proteins, reactive pyrrolic metabolites can alkylate cellular DNA, leading to the formation of DNA adducts. researchgate.netmdpi.com This process is central to the genotoxicity and tumorigenicity associated with certain PAs. mdpi.commdpi.com The reactive dehydro-PAs can hydrolyze to a common, less reactive metabolite known as (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). nih.govresearchgate.net This DHP intermediate is capable of binding to DNA, forming a characteristic set of DHP-derived DNA adducts. mdpi.comnih.gov

These DHP-derived DNA adducts have been identified as potential biomarkers for PA-induced tumor formation. mdpi.comresearchgate.net Studies have shown that metabolism of various tumorigenic PAs, including retronecine-, heliotridine-, and otonecine-types, all generate this common set of DHP-derived DNA adducts. nih.gov The formation of these DNA adducts is considered a general mechanism for the induction of tumors by PAs. mdpi.com Even secondary metabolites, such as glutathione (B108866) or cysteine conjugates of DHP, have been shown to be reactive and capable of forming these same DNA adducts. researchgate.net

The detoxification of reactive electrophiles is a critical cellular defense mechanism. Dehydro-PAs can be detoxified by reacting with the endogenous antioxidant glutathione (GSH). researchgate.netnih.gov This conjugation reaction, which can be non-enzymatic or catalyzed by glutathione-S-transferases (GSTs), forms a more polar and water-soluble glutathione S-conjugate that can be more easily excreted from the body. mdpi.comnih.gov

The reaction involves the nucleophilic sulfhydryl group of the cysteine residue within glutathione attacking the electrophilic dehydro-PA. nih.gov This leads to the formation of pyrrole-GSH conjugates, such as 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (7-GSH-DHP). researchgate.netsfu-kras.ru The characterization of such adducts is often performed using analytical techniques like high-pressure liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods can confirm the structure, such as the attachment of the intact glutathione moiety via its thiol group to the pyrrolic ring system. nih.gov While this conjugation is primarily a detoxification pathway, some GSH adducts can remain reactive. researchgate.netmdpi.com

Chemical Reactivity and Electrophilic Nature in Biological Contexts

The molecular mechanism of this compound's interaction with biomolecules is rooted in its chemical reactivity and strong electrophilic nature. researchgate.net The conversion of the parent PA to its dehydro- (B1235302) form creates an unstable pyrrolic ester. researchgate.net This metabolite is a bifunctional alkylating agent, meaning it has two potential sites for reacting with nucleophiles. researchgate.net

The electrophilicity of dehydro-PAs makes them highly susceptible to attack by cellular nucleophiles like the sulfur and nitrogen atoms found in proteins and DNA. nih.govresearchgate.net This reactivity is the driving force behind the formation of the macromolecular adducts described previously. The interaction is a chemical reaction where the electrophilic dehydro-PA seeks electrons from the electron-rich nucleophilic sites on biological molecules, resulting in the formation of a stable covalent bond. nih.govnih.gov The relative ease of forming these reactive dehydropyrrolizidine metabolites compared to undergoing hydrolysis to less toxic products is a crucial determinant of a specific PA's toxicity. mdpi.com

Intracellular Fate and Distribution of Reactive Metabolites

Upon formation in the liver, reactive metabolites like this compound face several potential fates that determine the ultimate biological outcome. nih.gov The distribution and subsequent reactions of these metabolites are key to their toxicological profile.

The primary pathways for these reactive intermediates are:

Covalent Binding to Macromolecules: As detailed above, the electrophilic metabolites can bind to cellular proteins and DNA in the liver, forming adducts that lead to cytotoxicity and genotoxicity. researchgate.netnih.govmdpi.com In some cases, the reactive metabolite is so labile that it binds to the very enzyme that formed it, leading to irreversible enzyme inactivation. nih.gov

Detoxification: The reactive metabolites can be conjugated with glutathione (GSH), forming water-soluble compounds that are then excreted. researchgate.netmdpi.com This is a major detoxification route that prevents the metabolite from damaging cellular components. nih.gov

Hydrolysis: The dehydro-PAs can be hydrolyzed to the diol DHP ((±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine). nih.gov While DHP is still reactive and can form DNA adducts, it is generally considered less reactive than its dehydro-PA precursor. nih.govmdpi.com

Distribution: While formed in the liver, lipophilic metabolites may be stable enough to exit the hepatocytes and travel through the bloodstream to other organs, such as the lungs, causing damage there. researchgate.net Upon cell death, adducts formed within the cell, such as pyrrole-protein adducts, can be released into the plasma. simulations-plus.com

The balance between these pathways—adduct formation versus detoxification and hydrolysis—is a critical factor in determining the potential for toxicity. nih.gov

Table 2: Potential Fates of Reactive Pyrrolic Metabolites

Fate Description Consequence Source
Macromolecular Adducts Covalent binding to proteins and DNA. Cytotoxicity, Genotoxicity, Carcinogenicity researchgate.netnih.govmdpi.com
Glutathione Conjugation Reaction with GSH to form excretable conjugates. Detoxification researchgate.netmdpi.com
Hydrolysis Conversion to less reactive metabolites like DHP. Reduced Reactivity nih.gov
Systemic Distribution Transport from the liver to other organs. Extrahepatic Toxicity researchgate.net

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Dehydroanacrotine and its Metabolites

Chromatography is a fundamental technique for separating components within a mixture. wikipedia.orgelgalabwater.com For this compound and its metabolites, high-performance liquid chromatography and its ultra-high-performance counterpart are the methods of choice.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgelgalabwater.comoxfordindices.com It operates by pumping a solvent mixture (mobile phase) through a column containing an adsorbent material (stationary phase) at high pressure. wikipedia.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. elgalabwater.comoxfordindices.com

HPLC can be configured in different modes, with reversed-phase (RP-HPLC) being the most common. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase. wikipedia.org This setup is effective for separating hydrophobic compounds. Normal-phase HPLC (NP-HPLC), on the other hand, uses a polar stationary phase and a non-polar mobile phase to separate analytes based on their polarity. wikipedia.org The choice of method depends on the specific properties of the analytes.

Key Features of HPLC Systems

ComponentFunctionTypical Specifications
PumpDelivers the mobile phase at a constant flow rate.Flow rate: 0.001-10.000 mL/min infitek.com
DetectorDetects the separated components as they elute from the column.UV/VIS Detector Wavelength: 190-700 nm infitek.com
Column OvenMaintains a constant temperature for the column to ensure reproducible results.Temperature Range: R.T.+5 ℃~99 ℃ infitek.com

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically under 2 μm) and higher pressures. researchgate.net This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. elgalabwater.comresearchgate.net

When coupled with mass spectrometry (MS), UHPLC-MS becomes a highly powerful tool for identifying and quantifying compounds in complex mixtures, such as biological samples. lcms.czmdpi.com The mass spectrometer provides detailed structural information and allows for highly selective and sensitive detection. mdpi.com This is particularly important in metabolomics studies, where researchers aim to identify and quantify numerous metabolites simultaneously. researchgate.netchromatographyonline.com UHPLC-MS/MS, or tandem mass spectrometry, further enhances specificity by monitoring specific fragmentation patterns of the target analytes. chromatographyonline.comnih.gov

Mass Spectrometry-Based Quantification of Adductsnih.goveuropa.eu

Pyrrolizidine (B1209537) alkaloids, once metabolized to reactive pyrrolic species like this compound, can form covalent bonds with macromolecules such as proteins and DNA, creating adducts. nih.govnih.gov Mass spectrometry is a key technology for the quantification of these adducts, providing high sensitivity and specificity. berkeley.edunih.govmdpi.com

Derivatization is a chemical modification process used to enhance the analytical properties of target compounds for techniques like chromatography and mass spectrometry. sci-hub.se For the analysis of pyrrole-protein adducts, derivatization is often necessary.

A notable method involves the use of acidified ethanolic silver nitrate (B79036) (AgNO₃) for pre-column derivatization. nih.govresearchgate.net This method has been shown to cleave both S-linkages and N-linkages of pyrrole-protein adducts. nih.govresearchgate.net Another approach involves reacting the pyrrolic moiety with p-dimethylaminobenzaldehyde (DABA) using the Ehrlich reagent, which forms a product with a specific UV absorbance. nih.gov

The primary goals of derivatization in this context are:

To release the pyrrolic moiety from the protein.

To improve the stability and volatility of the analyte for analysis.

To enhance the detection signal in the analytical instrument.

Pyrrole-hemoglobin (Hb) adducts have emerged as promising biomarkers for exposure to pyrrolizidine alkaloids. nih.govresearchgate.net Studies have shown that the concentration of pyrrole-Hb adducts is significantly higher and they have a longer elimination half-life compared to adducts formed with plasma proteins. nih.govnih.govresearchgate.net

The quantification of these adducts is typically performed using UHPLC-MS/MS. nih.govresearchgate.net A common strategy involves the hydrolysis of hemoglobin to release the adducted pyrroles, followed by derivatization and analysis. To ensure accuracy, stable isotope-labeled internal standards are often used. nih.gov For example, a deuterium-labeled version of a derivatized pyrrole (B145914) can be synthesized and used to construct a calibration curve for absolute quantification. nih.govresearchgate.net

Comparison of Pyrrole Adducts in Blood Fractions

Adduct TypeConcentrationPersistence (Elimination Half-Life)Reference
Pyrrole-Hemoglobin AdductsSignificantly higher than plasma protein adducts~4 months (longer persistence) nih.gov
Pyrrole-Plasma Protein AdductsLower than hemoglobin adducts~2 months (shorter persistence) nih.gov

Spectroscopic and Other Advanced Analytical Approachesnih.gov

Besides chromatography and mass spectrometry, other spectroscopic techniques can provide valuable information in the analysis of this compound and its adducts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of molecules. nih.gov While traditionally used for pure compounds, recent advancements have enabled its application to the analysis of complex mixtures, aiding in the identification of metabolites without the need for isolation. nih.gov

Infrared (IR) spectroscopy , particularly Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, offers a non-destructive method for analyzing biological samples with minimal preparation. mdpi.com It can detect changes in the molecular vibrations of serum components, which may be indicative of disease states or exposure to toxins. mdpi.com

X-ray crystallography and Electron Paramagnetic Resonance (EPR) spectroscopy are advanced techniques that can provide detailed structural information about enzymes and cofactors involved in the metabolism of compounds like pyrrolizidine alkaloids. nih.gov These methods can help to understand the mechanisms of toxicity at a molecular level.

Preclinical Mechanistic Investigations in Biological Systems

In Vitro Studies of Dehydroanacrotine Formation and Reactivity

In vitro studies provide a controlled environment to investigate specific biochemical processes, such as the metabolic activation of a parent compound and the subsequent interactions of its metabolites with cellular components.

The metabolic activation of pyrrolizidine (B1209537) alkaloids (PAs) is a critical step that leads to the formation of their reactive metabolites. This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes located within the hepatic microsomes of the liver. nih.gov These enzymes catalyze the dehydrogenation of the necine base of PAs, converting them into highly reactive, electrophilic pyrrolic esters, such as this compound. nih.gov

While specific in vitro kinetic studies using hepatic microsomes for anacrotine (B1237188) are not detailed in the provided literature, the in vivo evidence strongly indicates that this compound is formed in the liver via this established pathway. nih.gov The liver acts as the primary site of metabolism where anacrotine is converted into its putative reactive pyrrolic metabolite, this compound, before it can be distributed to other tissues. nih.gov

Cell-based models, including primary hepatocytes, HepaRG cells, and three-dimensional (3D) cell cultures, are invaluable tools for studying the metabolic activation of compounds and the subsequent interactions of their metabolites. nih.govnih.gov These systems can replicate the metabolic capabilities of the liver in a controlled setting, allowing researchers to assess the formation of metabolites like this compound and their binding to essential cellular macromolecules such as proteins and nucleic acids. nih.gov The formation of these adducts is a key mechanism of toxicity for dehydropyrrolizidine alkaloids. nih.gov

Although the specific application of these models to study this compound is not explicitly documented, they represent the standard methodology for investigating how this reactive metabolite exerts its effects at a cellular level. Assays using these models would be employed to quantify the rate of this compound formation and its capacity to form adducts within the cell.

In Vivo Studies of this compound Generation and Metabolic Fate

In vivo studies using animal models are essential for understanding how a compound and its metabolites behave in a complex, whole-organism system, providing insights into their distribution, persistence, and ultimate fate.

Research using weanling male rats has been instrumental in profiling the generation and distribution of this compound following the administration of its parent compound, anacrotine. nih.gov In these studies, after anacrotine was administered, its pyrrolic metabolites—presumed to be this compound—were detected in both the liver and the lungs. nih.gov

Notably, the distribution of these metabolites was significantly different from that of other pyrrolizidine alkaloids. Two hours after administration, the concentration of pyrrolic metabolites in the lungs was approximately 39% of the concentration found in the liver. nih.gov This indicates a substantial distribution of the reactive metabolite from its site of formation in the liver to extrahepatic tissues. nih.gov

Distribution of Pyrrolic Metabolites (this compound) in Rats 2 Hours Post-Anacrotine Administration nih.gov
OrganRelative Metabolite Level
Liver100% (Reference)
Lungs~39% of Liver Level

Pharmacokinetic studies in rat models have provided key details on the time course of this compound's presence in the body. nih.gov

In the Liver: Following intraperitoneal administration of anacrotine, the level of its pyrrolic metabolites peaked within the first 30 minutes. nih.gov After this peak, the concentration fell rapidly, eventually settling to a lower level that declined more slowly over time. nih.gov

In the Lungs: In contrast to the liver, pyrrolic metabolites accumulated in the lungs during the first hour and then maintained a relatively steady level for at least four hours. nih.gov

This pharmacokinetic profile suggests that this compound is more stable than the pyrrolic derivatives of many other pyrrolizidine alkaloids. nih.gov This increased stability allows it to survive transit from the liver and reach distant organs like the lungs in relatively large amounts, where it can exert biological effects. nih.gov

Pharmacokinetic Profile of Pyrrolic Metabolites (this compound) in Rats nih.gov
OrganTime to Peak Concentration / PlateauConcentration Profile Over Time
Liver~0.5 hoursRapid peak followed by a biphasic decline (fast then slow).
Lungs~1 hour (start of plateau)Accumulation for the first hour, followed by a steady level for at least 4 hours.

Comparative Studies with Analogous Dehydropyrrolizidine Alkaloids

Comparative analysis provides context for the unique properties of this compound relative to other members of the dehydropyrrolizidine alkaloid (DHPA) class. The most direct comparison has been made with senecionine (B1681732), another well-studied pyrrolizidine alkaloid. nih.gov

The key difference observed in animal models lies in the distribution of their respective reactive metabolites to the lungs. The lung level of this compound was found to be 39% of the liver level, whereas the pyrrolic metabolite of senecionine reached a lung level that was only 16% of that in the liver. nih.gov This finding highlights a significantly greater propensity for this compound to accumulate in pulmonary tissue compared to dehydrosenecionine. nih.gov

This distinction is attributed to the greater chemical stability of this compound, which allows a larger fraction of the metabolite formed in the liver to reach and persist in the lungs. nih.gov While studies comparing the enzyme kinetics of other PAs, such as retrorsine (B1680556) and monocrotaline, have shown that the rate of metabolic activation (Vmax/Km) is critical to their relative toxicity, the standout feature for this compound appears to be its stability post-formation. nih.govresearchgate.net

Comparative Lung Accumulation of Pyrrolic Metabolites nih.gov
Parent AlkaloidPyrrolic MetaboliteRelative Lung Level (% of Liver Level)Inferred Property
AnacrotineThis compound~39%Higher stability
SenecionineDehydrosenecionine~16%Lower stability

Q & A

Basic Research Questions

Q. How can Dehydroanacrotine be reliably identified and characterized in plant extracts?

  • Methodological Answer : Utilize spectroscopic techniques such as UV-Vis spectrophotometry (for conjugation analysis), FT-IR (functional group identification), NMR (structural elucidation), and mass spectrometry (molecular weight confirmation). Cross-validate results with chromatographic methods like HPLC for purity assessment. Ensure reproducibility by documenting solvent systems, instrument calibration, and reference standards .

Q. What are the optimal conditions for synthesizing this compound in laboratory settings?

  • Methodological Answer : Optimize reaction parameters (temperature, pH, catalyst) using design-of-experiment (DoE) approaches. Monitor reaction progress via TLC or HPLC, and characterize intermediates with spectroscopic methods. Validate synthetic routes by comparing yields and purity metrics across independent trials. Detailed protocols for reagent preparation and safety precautions must align with institutional guidelines .

Q. What challenges arise in isolating this compound from complex biological matrices?

  • Methodological Answer : Address matrix interference by employing multi-step purification (e.g., liquid-liquid extraction, column chromatography). Validate recovery rates using spiked samples and internal standards. Document solvent polarity gradients and stationary phase selection (e.g., C18 vs. silica gel) to ensure reproducibility. Purity thresholds (>95%) should be confirmed via orthogonal methods (e.g., melting point analysis, X-ray crystallography) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s bioactivity across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent choice, cell line variability). Use dose-response curves to compare EC50/IC50 values under standardized conditions. Validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability). Statistical tools like Bland-Altman plots can quantify inter-study variability .

Q. What in vivo experimental models are appropriate for studying this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Select models based on metabolic relevance (e.g., murine models for hepatic clearance studies). Employ LC-MS/MS for plasma concentration profiling and tissue distribution analysis. Address ethical considerations by adhering to the 3Rs principle (Replacement, Reduction, Refinement) and obtaining institutional animal care approvals. Dose escalation studies should include biomarkers for organ toxicity (e.g., ALT/AST for liver function) .

Q. How can assays be designed to distinguish this compound’s direct molecular targets from off-target effects?

  • Methodological Answer : Use affinity-based techniques (e.g., surface plasmon resonance, SPR) to quantify binding constants. Validate specificity via CRISPR-mediated gene knockout or RNAi silencing. Employ proteomic profiling (e.g., thermal shift assays) to identify off-target interactions. Negative controls (e.g., enantiomers or structurally unrelated analogs) are critical for confirming target engagement .

Key Methodological Considerations

  • Reproducibility : Document all experimental variables (e.g., solvent lot numbers, instrument settings) in supplementary materials .
  • Data Validation : Use orthogonal analytical methods and independent replication to mitigate bias .
  • Ethical Compliance : Secure approvals for biological studies and disclose conflicts of interest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.